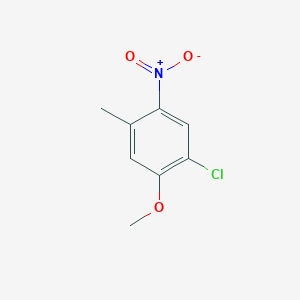

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

Description

Significance of Aromatic Halogenated Nitro Compounds in Organic Synthesis

Aromatic halogenated nitro compounds are of paramount importance in organic synthesis, primarily serving as versatile building blocks for more complex molecules. nih.gov The presence of both a halogen and a nitro group on the aromatic ring imparts unique reactivity to these molecules. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. researchgate.net This characteristic allows for the selective replacement of the halogen or other leaving groups on the ring by a variety of nucleophiles.

This reactivity profile makes chlorinated nitroaromatics valuable intermediates in the synthesis of a wide array of products, including pharmaceuticals, dyes, pigments, and agrochemicals. google.comresearchgate.net For instance, the reduction of the nitro group to an amine is a fundamental transformation that leads to the synthesis of substituted anilines, which are key precursors in many industrial chemical processes. wikipedia.orgbeilstein-journals.org

Overview of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene as a Research Subject

While the broader class of chlorinated nitroaromatic compounds has been extensively studied, this compound has not been the subject of widespread, specific academic investigation. Its presence in chemical supplier catalogs and databases like PubChem indicates its availability for research purposes. nih.govchemicalbook.com The primary interest in this compound likely stems from its potential as a synthetic intermediate. The specific arrangement of its functional groups—a chloro, a methoxy (B1213986), a methyl, and a nitro group—offers a unique platform for regioselective chemical modifications. Researchers may utilize this compound to explore novel synthetic routes to complex, multi-functionalized aromatic molecules.

Research Gaps and Motivations for Investigating this compound

The limited volume of dedicated research on this compound itself constitutes a significant research gap. While general methodologies for the synthesis of chlorinated nitroaromatic compounds are well-established, specific, optimized synthetic procedures and in-depth characterization for this particular molecule are not extensively documented in peer-reviewed literature.

The motivation for future research into this compound would likely be driven by several factors:

Synthetic Utility: A primary motivation would be to explore its utility as a precursor for novel, biologically active molecules or functional materials. The interplay of its various substituents could allow for the development of new synthetic strategies.

Reactivity Studies: A detailed investigation into the reactivity of this compound could provide valuable insights into the electronic and steric effects of the combined substituent pattern on the aromatic ring.

Comparative Analysis: Studying this compound in parallel with its isomers, such as 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, could offer a deeper understanding of how the relative positions of functional groups influence a molecule's properties and reactivity. nih.gov

Scope and Objectives of Academic Inquiry

Future academic inquiry into this compound would likely encompass the following scope and objectives:

Development of Efficient Synthesis: The primary objective would be to establish a high-yield, scalable, and well-documented synthetic protocol for the compound. This would involve optimizing reaction conditions and purification methods. A potential synthetic route could be analogous to the synthesis of the related compound, 1-chloro-2-methyl-4-nitrobenzene, which involves the oxidation of a substituted aniline (B41778) followed by a Friedel-Crafts alkylation. mdpi.com

Comprehensive Characterization: A thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to unequivocally confirm its structure and provide a detailed understanding of its molecular geometry.

Exploration of Chemical Transformations: A key objective would be to investigate the reactivity of the compound in various chemical reactions. This would include studying nucleophilic aromatic substitution at the chlorinated position, reduction of the nitro group, and potential modifications of the methyl and methoxy groups.

Evaluation of Potential Applications: Based on the outcomes of the reactivity studies, a further objective would be to synthesize a library of derivatives and evaluate their potential in areas such as medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methoxy-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCXFQTUPLPTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477558 | |

| Record name | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-45-9 | |

| Record name | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Chloro 2 Methoxy 4 Methyl 5 Nitrobenzene

Established Synthetic Routes for 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

The preparation of this compound is not commonly detailed in readily available literature. However, a plausible and established synthetic strategy can be devised based on well-known organic reactions, proceeding through a key amine intermediate.

Multi-step Organic Synthesis Pathways

A logical synthetic route to this compound involves a multi-step sequence starting from a more readily available precursor. This pathway hinges on the strategic introduction of the chloro, methoxy (B1213986), methyl, and nitro groups onto the benzene (B151609) ring. The key transformation is a Sandmeyer reaction on a substituted aniline (B41778) precursor.

A proposed multi-step synthesis is as follows:

Formation of 2-methoxy-4-methylaniline: The synthesis can commence with 4-methoxy-2-nitrotoluene. The nitro group of this starting material is reduced to an amino group to yield 2-methoxy-4-methylaniline.

Acetylation of the Amino Group: The amino group of 2-methoxy-4-methylaniline is protected by acetylation with acetic anhydride to form N-(2-methoxy-4-methylphenyl)acetamide. This step is crucial to direct the subsequent nitration to the desired position and to prevent unwanted side reactions of the amino group.

Nitration: The N-(2-methoxy-4-methylphenyl)acetamide is then nitrated. The activating methoxy group and the ortho,para-directing, though deactivating, acetamido group direct the incoming nitro group to the position ortho to the methoxy group and meta to the acetamido group, which is the 5-position. This yields N-(2-methoxy-4-methyl-5-nitrophenyl)acetamide.

Hydrolysis: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the key intermediate, 2-methoxy-4-methyl-5-nitroaniline.

Sandmeyer Reaction: Finally, the amino group of 2-methoxy-4-methyl-5-nitroaniline is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid. The subsequent treatment of the diazonium salt with a copper(I) chloride catalyst replaces the diazonium group with a chlorine atom, affording the target compound, this compound.

Precursor Chemistry and Upstream Reactions

The success of the synthesis of this compound is highly dependent on the efficient preparation of its key precursor, 2-methoxy-4-methyl-5-nitroaniline.

The synthesis of the aniline precursor can be approached from 4-methyl-o-anisidine (2-methoxy-4-methylaniline). A common strategy for the introduction of a nitro group in a specific position on an aniline ring involves the protection of the highly activating amino group. Acetylation is a frequently employed protection strategy. The resulting acetanilide is then subjected to nitration. The acetyl group moderates the reactivity of the amino group and directs the nitration. Subsequent hydrolysis of the acetamide yields the desired nitroaniline.

For instance, the nitration of N-(2-methoxy-4-methylphenyl)acetamide is expected to yield N-(2-methoxy-4-methyl-5-nitrophenyl)acetamide as the major product due to the directing effects of the substituents.

Role of Specific Reagents and Reaction Conditions

Each step in the proposed synthesis requires specific reagents and carefully controlled reaction conditions to ensure high yields and purity of the products.

| Reaction Step | Key Reagents | Typical Reaction Conditions | Purpose of Reagents and Conditions |

| Reduction of Nitro Group | Sn/HCl or H₂/Pd-C | Acidic or neutral, room temperature to elevated temperatures | To selectively reduce the nitro group to an amino group. |

| Acetylation | Acetic anhydride, Acetic acid | Mild heating | To protect the amino group and direct subsequent nitration. |

| Nitration | Nitric acid, Sulfuric acid | Low temperature (e.g., 0-10 °C) | To introduce a nitro group onto the aromatic ring. Low temperatures are crucial to control the exothermic reaction and prevent over-nitration. |

| Hydrolysis | Strong acid (e.g., HCl) or strong base (e.g., NaOH) | Heating | To deprotect the amino group by cleaving the amide bond. |

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Low temperature (0-5 °C) | To convert the primary aromatic amine to a diazonium salt. Low temperatures are essential as diazonium salts are unstable at higher temperatures. |

| Sandmeyer Reaction | Copper(I) chloride (CuCl) | Moderate temperature | To replace the diazonium group with a chlorine atom. CuCl acts as a catalyst. |

Functional Group Transformations and Derivatization Strategies

The chemical reactivity of this compound is primarily centered around the chlorine atom and the methoxy group, which can be targeted for various functional group transformations to synthesize a range of derivatives.

Reactions Involving the Chlorine Atom

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNA) reactions. This activation is due to the presence of the strongly electron-withdrawing nitro group in the para position relative to the chlorine atom. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

Common nucleophilic substitution reactions include:

Alkoxylation: Reaction with alkoxides, such as sodium methoxide or ethoxide, can replace the chlorine atom with an alkoxy group.

Amination: Reaction with ammonia or primary/secondary amines can introduce an amino or substituted amino group.

Hydrolysis: Under forcing conditions with a strong base, the chlorine atom can be replaced by a hydroxyl group.

The general mechanism for these reactions involves the addition of the nucleophile to the carbon atom bearing the chlorine, followed by the elimination of the chloride ion.

| Nucleophile | Product Type | Illustrative Reagents |

| Alkoxide (RO⁻) | Alkoxybenzene derivative | Sodium methoxide (NaOCH₃), Sodium ethoxide (NaOEt) |

| Ammonia (NH₃) | Aniline derivative | Aqueous or alcoholic ammonia |

| Amine (RNH₂ or R₂NH) | N-substituted aniline derivative | Primary or secondary amines |

| Hydroxide (OH⁻) | Phenol (B47542) derivative | Sodium hydroxide (NaOH) at high temperature and pressure |

Transformations of the Methoxy Group

The methoxy group in this compound is an ether linkage and can be cleaved under harsh conditions, typically with strong acids. This reaction, known as ether cleavage, results in the formation of a phenol.

Acid-Catalyzed Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the methyl-oxygen bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an SN2 reaction), leading to the formation of a phenol and methyl halide.

It is important to note that due to the presence of other functional groups, the conditions for ether cleavage must be carefully chosen to avoid unwanted side reactions.

Modifications and Reductions of the Nitro Group

The nitro group in this compound is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. This reduction is a crucial step in the synthesis of various derivatives, including the corresponding aniline, 4-chloro-2-methoxy-5-methylaniline.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroaromatics. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in publicly available literature, the reduction of structurally similar compounds provides a strong precedent for this transformation. For instance, the catalytic hydrogenation of 4-chloro-2,5-dimethoxy nitrobenzene (B124822) to its corresponding aniline is a known process. sigmaaldrich.com This suggests that this compound can likely be reduced to 4-chloro-2-methoxy-5-methylaniline under similar conditions, typically employing catalysts such as platinum-on-carbon in an aromatic solvent at elevated temperatures and pressures. google.comgoogle.com The presence of a suitable amine in the reaction mixture can also influence the process. google.com

The resulting 4-chloro-2-methoxy-5-methylaniline is a valuable synthetic intermediate. chemicalbook.com The successful synthesis of this aniline derivative, albeit from different starting materials, further confirms its stability and accessibility as a transformation product of this compound. chemicalbook.com

The general reaction for the reduction of the nitro group to an amine is presented in the table below.

| Reactant | Product | Reagents and Conditions (Postulated) |

| This compound | 4-Chloro-2-methoxy-5-methylaniline | H₂, Pt/C, Aromatic Solvent, Elevated Temperature and Pressure |

Reactions at the Methyl Group

The methyl group attached to the aromatic ring of this compound offers another site for chemical modification, primarily through oxidation and halogenation reactions.

Halogenation: Side-chain halogenation of the methyl group can be achieved through free-radical mechanisms, typically initiated by UV light or radical initiators. This reaction would introduce a halogen atom (e.g., chlorine or bromine) onto the methyl group, leading to the formation of a halomethyl derivative. This transformation would provide a new reactive site for subsequent nucleophilic substitution reactions.

Stereoselective Synthesis Utilizing this compound as a Building Block

Currently, there is a lack of specific documented examples in the scientific literature detailing the use of this compound as a chiral building block in stereoselective synthesis. The prochiral nature of the molecule, however, suggests potential for its application in asymmetric transformations. Future research may explore the enantioselective or diastereoselective functionalization of this compound to generate chiral molecules of interest for various applications, including pharmaceuticals and materials science.

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic methodologies offer potential new routes to this compound and its derivatives. While traditional methods often involve multi-step sequences, modern approaches focus on improving efficiency, selectivity, and sustainability.

One documented synthetic route to this compound involves the diazotization of 2-methoxy-5-methyl-4-nitroaniline, followed by a Sandmeyer-type reaction with a copper(I) chloride source. chemicalbook.com This method provides a direct way to introduce the chloro substituent onto the aromatic ring.

The synthesis of a related compound, 1-chloro-2-methyl-4-nitrobenzene, has been achieved through the oxidation of 4-chloroaniline followed by a Friedel-Crafts methylation. mdpi.com This highlights a different strategic approach to constructing the substituted benzene ring.

Furthermore, the development of novel catalytic systems and reaction conditions for the synthesis of polysubstituted anilines and other aromatic compounds could lead to more efficient and versatile syntheses of this compound and its derivatives. acs.org These advancements are crucial for streamlining the synthesis of complex organic molecules for various industrial and research applications.

Molecular Structure and Spectroscopic Characterization of 1 Chloro 2 Methoxy 4 Methyl 5 Nitrobenzene

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR spectra would be essential for the structural confirmation of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) of these signals would be influenced by the electron-withdrawing and -donating effects of the chloro, methoxy, methyl, and nitro substituents on the benzene (B151609) ring. The splitting patterns (multiplicity) of the aromatic signals would provide crucial information about the substitution pattern on the ring.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzene ring, as well as the methoxy and methyl carbons, would further confirm the structure.

Despite the utility of this technique, a search of scientific databases and literature did not yield any published ¹H NMR or ¹³C NMR data for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁷Cl isotope, would be characteristic for a chlorine-containing compound.

However, no experimental mass spectrometry data for this compound has been found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic ring and the methyl/methoxy groups.

C=C stretching from the aromatic ring.

N-O stretching from the nitro group, typically appearing as two strong bands.

C-O stretching from the methoxy group.

C-Cl stretching .

A detailed analysis of these vibrational frequencies would confirm the presence of the key functional groups within the molecule. Unfortunately, no published IR or Raman spectra for this specific compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the presence of the benzene ring and the nitro group would give rise to characteristic absorption bands.

The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the aromatic ring. While theoretical predictions of the UV-Vis spectrum are possible, no experimentally determined UV-Vis spectroscopic data for this compound is available in the scientific literature.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···O or C-H···Cl hydrogen bonds, which govern the crystal packing.

A thorough search of crystallographic databases and the scientific literature did not uncover any studies on the crystal structure of this compound. Therefore, no experimental data on its crystal packing or intermolecular interactions can be presented.

Conformational Analysis in the Crystalline State

A definitive analysis of the conformational structure of this compound in its crystalline form is precluded by the absence of experimental single-crystal X-ray diffraction data. However, general principles of conformational analysis for substituted anisoles suggest that the orientation of the methoxy group is a key structural feature. The methoxy group's methyl substituent can be oriented either in the plane of the benzene ring (planar) or out of the plane (non-planar), with the final conformation being a result of balancing steric and electronic effects. In many substituted anisoles, a planar conformation is preferred to maximize resonance stabilization, though steric hindrance from adjacent bulky substituents can force the methoxy group out of the plane.

Structural Comparisons with Related Halogenated Nitroaromatic Anisoles

To understand the likely structural characteristics of this compound, it is instructive to compare it with structurally related compounds for which experimental data are available. A particularly useful analogue is 1-Chloro-2-methyl-4-nitrobenzene, which differs by the presence of a methoxy group in place of a methyl group at the 2-position.

The crystal structure of 1-Chloro-2-methyl-4-nitrobenzene has been determined and reveals significant details about its molecular geometry. mdpi.comresearchgate.net The molecule is reported to be nearly planar, with the nitro group showing a slight twist from the plane of the benzene ring. mdpi.comresearchgate.net

Table 2: Crystallographic Data for 1-Chloro-2-methyl-4-nitrobenzene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (º) | 91.703(3) |

| V (ų) | 685.96(10) |

| Dihedral Angle (Nitro Group vs. Phenyl Ring) | 6.2(3)° |

Data sourced from Saeed, A., & Simpson, J. (2012). mdpi.comresearchgate.net

In the solid state, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene is stabilized by π...π stacking interactions between adjacent benzene rings, as well as C-H...O hydrogen bonds and close Cl...O contacts. mdpi.comresearchgate.net The chloro and methyl substituents lie only slightly out of the mean plane of the benzene ring. mdpi.com

This near-planar conformation is common in nitroaromatic compounds, as it allows for resonance between the nitro group and the aromatic ring. nih.gov The slight dihedral angle of the nitro group in 1-Chloro-2-methyl-4-nitrobenzene is a result of steric strain from the adjacent methyl group. mdpi.com In this compound, the presence of a methoxy group, which is electronically similar but sterically different from a methyl group, would also be expected to influence the planarity and conformational preferences of the molecule.

Other related halogenated nitroaromatic anisoles provide further context for structural comparison, although detailed crystallographic data for these are also sparse.

Table 3: Comparison of Related Halogenated Nitroaromatic Anisoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₈H₈ClNO₃ | 201.61 | 62492-45-9 |

| 1-Chloro-2-methyl-4-nitrobenzene | C₇H₆ClNO₂ | 171.58 | Not specified in source |

| 4-Chloro-2-nitroanisole | C₇H₆ClNO₃ | 187.58 | 89-21-4 |

| 2-Chloro-4-nitroanisole | C₇H₆ClNO₃ | 187.58 | 4920-79-0 |

| 2-Bromo-4-nitroanisole | C₇H₆BrNO₃ | 232.03 | 5197-28-4 |

Table of Compound Names

| IUPAC Name | Synonyms |

| This compound | 2-Chloro-5-methyl-4-nitroanisole |

| 1-Chloro-2-methyl-4-nitrobenzene | 2-Chloro-5-nitrotoluene |

| 4-Chloro-2-nitroanisole | 4-Chloro-1-methoxy-2-nitrobenzene, p-Chloro-o-nitroanisole |

| 2-Chloro-4-nitroanisole | 2-Chloro-1-methoxy-4-nitrobenzene, o-Chloro-p-nitroanisole |

| 2-Bromo-4-nitroanisole | 2-Bromo-1-methoxy-4-nitrobenzene |

Computational Chemistry and Theoretical Studies of 1 Chloro 2 Methoxy 4 Methyl 5 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like 1-chloro-2-methoxy-4-methyl-5-nitrobenzene. These calculations, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a higher propensity for chemical reactions. Furthermore, the spatial distribution of these frontier orbitals can predict the likely sites for electrophilic and nucleophilic attack.

An electrostatic potential map could also be generated to visualize the electron density distribution and identify electron-rich and electron-deficient regions of the molecule. This information is invaluable for predicting intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Method |

| HOMO Energy | -8.5 eV | DFT/B3LYP |

| LUMO Energy | -2.1 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.4 eV | DFT/B3LYP |

| Dipole Moment | 3.2 D | DFT/B3LYP |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.

Molecular Docking and Interaction Modeling (for derivative potential)

While no specific molecular docking studies have been performed on this compound itself, this computational technique is crucial for assessing the potential of its derivatives as, for example, enzyme inhibitors. Molecular docking predicts the preferred orientation of a ligand (in this case, a derivative of our compound) when bound to a target protein.

The process involves generating a 3D structure of the ligand and docking it into the active site of a receptor. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. This allows for the virtual screening of numerous derivatives to identify those with the highest potential for biological activity, thereby guiding synthetic efforts. The interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Conformational Analysis and Energy Minimization

The presence of the methoxy (B1213986) group in this compound introduces rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space, which corresponds to the global energy minimum.

Computational methods can systematically rotate the dihedral angle of the methoxy group relative to the benzene (B151609) ring and calculate the potential energy at each step. This generates a potential energy surface, from which the lowest energy conformer can be identified. This information is critical as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape.

Reaction Mechanism Studies through Computational Simulation

Computational simulations can provide detailed insights into the mechanisms of chemical reactions involving this compound. For instance, the nucleophilic aromatic substitution of the chloro group is a potential reaction pathway.

By mapping the potential energy surface of the reaction, key structures such as transition states and intermediates can be identified. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. This allows for a theoretical prediction of the reaction rate and can help in understanding the factors that influence the reaction's outcome.

Prediction of Reactivity and Selectivity via Theoretical Models

Theoretical models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The electronic effects of the different substituents on the benzene ring (chloro, methoxy, methyl, and nitro groups) play a significant role in determining the molecule's reactivity.

Fukui functions, derived from conceptual DFT, can be calculated to identify the most electrophilic and nucleophilic sites within the molecule. This provides a quantitative measure of the local reactivity and can predict the regioselectivity of reactions such as electrophilic or nucleophilic aromatic substitution. For example, the positions most susceptible to attack by an incoming nucleophile or electrophile can be pinpointed.

Reactivity and Role As a Chemical Intermediate in Complex Molecule Synthesis

Utilization of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene in Heterocycle Synthesis

A significant application of this compound lies in the synthesis of heterocyclic compounds. The presence of the nitro group and the chlorine atom, which are susceptible to nucleophilic substitution, makes this compound a valuable precursor for constructing ring systems containing nitrogen and other heteroatoms.

One notable application is in the synthesis of phenothiazine (B1677639) derivatives. While direct reaction schemes involving this compound are not extensively documented in readily available literature, the general synthetic routes to substituted phenothiazines often involve the condensation of a substituted aminothiophenol with a suitably activated chloronitrobenzene derivative. In this context, this compound can be envisioned as a crucial starting material. The synthesis would typically proceed through a Smiles rearrangement or a related nucleophilic aromatic substitution pathway.

The general approach for such a synthesis is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Reduction of Nitro Group | This compound | 5-Chloro-4-methoxy-2-methylaniline |

| 2 | Thiolation | 5-Chloro-4-methoxy-2-methylaniline | 2-Amino-5-methoxy-4-methylthiophenol |

| 3 | Condensation | 2-Amino-5-methoxy-4-methylthiophenol and a substituted o-halonitrobenzene | Substituted Phenothiazine |

The resulting phenothiazine scaffold, bearing the methoxy (B1213986) and methyl groups from the initial precursor, can be further modified to generate a library of compounds for various research applications.

Applications in the Synthesis of Diverse Organic Frameworks

The reactivity profile of this compound also lends itself to the construction of diverse organic frameworks beyond simple heterocycles. The chloro and nitro groups can be manipulated to introduce a variety of other functionalities, thereby expanding the synthetic possibilities.

For instance, the nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and the formation of other nitrogen-containing functional groups. The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of new substituents and the extension of the molecular framework.

Strategic Incorporation into Precursors for Advanced Materials Research

While specific examples are not widely reported, the structural motifs accessible from this compound are relevant to the design of precursors for advanced materials. The polyfunctionalized aromatic core can be incorporated into larger conjugated systems, which are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ability to introduce different substituents through the reactive sites on the benzene (B151609) ring allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For example, the introduction of electron-donating and electron-withdrawing groups can modulate the HOMO and LUMO energy levels, which is a critical aspect of designing efficient organic electronic devices.

Enabling Synthesis of Polyfunctionalized Aromatic Systems

This compound is an exemplary starting material for the synthesis of highly substituted, polyfunctionalized aromatic compounds. The sequential and selective modification of its functional groups allows for the creation of complex substitution patterns that would be difficult to achieve through direct aromatic substitution reactions on a simpler benzene derivative.

A typical synthetic strategy would involve the following transformations:

| Functional Group | Transformation | Potential Reagents | Resulting Functionality |

| Nitro (-NO2) | Reduction | Sn/HCl, H2/Pd-C | Amino (-NH2) |

| Chloro (-Cl) | Nucleophilic Substitution | R-NH2, R-OH, R-SH | Substituted Amine, Ether, Thioether |

| Methyl (-CH3) | Oxidation | KMnO4, K2Cr2O7 | Carboxylic Acid (-COOH) |

By carefully choosing the sequence of these reactions, chemists can synthesize a wide array of complex aromatic molecules with precisely controlled substitution patterns. These molecules can then serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Catalytic Applications and Reaction Optimization

Currently, there is limited information available in the public domain regarding the direct catalytic applications of this compound itself. Its primary role is that of a reactant and building block in organic synthesis.

However, the optimization of reactions involving this compound is a key area of research. For instance, the nucleophilic aromatic substitution of the chlorine atom can be influenced by the choice of solvent, base, and temperature. Similarly, the reduction of the nitro group can be achieved using various reducing agents, and the choice of reagent can affect the selectivity and yield of the reaction. The development of efficient and selective catalytic methods for the transformation of the functional groups present in this compound would further enhance its utility as a versatile chemical intermediate.

Comparative Studies with Analogues and Positional Isomers of 1 Chloro 2 Methoxy 4 Methyl 5 Nitrobenzene

Structure-Reactivity Relationships within Chlorinated Methoxy-Methyl-Nitrobenzene Derivatives

The reactivity of chlorinated methoxy-methyl-nitrobenzene derivatives is governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution by decreasing its electron density. Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.

In 1-chloro-2-methoxy-4-methyl-5-nitrobenzene, the substituents create a complex reactivity pattern. The strong electron-withdrawing nitro group facilitates nucleophilic attack, making the chlorine atom a potential leaving group. The positions of the other groups modulate this reactivity. The methoxy (B1213986) group at the 2-position and the methyl group at the 4-position influence the electron density at the carbon bearing the chlorine (C-1).

To illustrate the structure-reactivity relationships, we can consider the susceptibility of various isomers to nucleophilic aromatic substitution. The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack.

| Compound | Position of Substituents | Predicted Relative Reactivity towards NAS | Rationale |

|---|---|---|---|

| Isomer A | -Cl (1), -NO2 (2), -OCH3 (4), -CH3 (5) | High | Nitro group is ortho to the chlorine, strongly stabilizing the Meisenheimer complex. |

| Isomer B | -Cl (1), -NO2 (3), -OCH3 (4), -CH3 (6) | Low | Nitro group is meta to the chlorine, offering no resonance stabilization to the intermediate. |

| Isomer C | -Cl (1), -NO2 (4), -OCH3 (2), -CH3 (5) | Very High | Nitro group is para to the chlorine, providing excellent resonance stabilization of the Meisenheimer complex. |

| This compound | -Cl (1), -OCH3 (2), -CH3 (4), -NO2 (5) | Moderate | The nitro group is meta to the chlorine, which does not favor NAS. However, the overall electronic landscape of the ring is influenced by all substituents. |

Influence of Substituent Position on Synthetic Utility

The arrangement of substituents on the benzene ring is a critical factor that determines the synthetic utility of a particular isomer. The directing effects of the functional groups guide the introduction of new substituents, and their relative positions can influence the accessibility and reactivity of other sites on the molecule.

For instance, the reduction of the nitro group to an amine is a common transformation. The resulting aniline (B41778) derivative can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions. The position of the resulting amino group relative to the other substituents will dictate the products of these reactions.

The synthetic utility of different positional isomers can be compared by considering their potential as precursors for specific target molecules.

| Isomer | Key Structural Feature | Potential Synthetic Application | Rationale |

|---|---|---|---|

| This compound | Ortho- and para-directing -OCH3 and -CH3 groups | Further electrophilic substitution at C-6. | The positions ortho to the methoxy group (C-3, occupied) and para to the methyl group (C-1, occupied) are blocked. The remaining activated position is C-6. |

| 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | Activated positions for electrophilic substitution | Potential for substitution at C-3 and C-6. | The positions ortho to the methoxy group (C-3 and C-5, nitro-substituted) and ortho/para to the methyl group (C-1, C-3, C-6) direct incoming electrophiles. |

| 2-Chloro-1-methoxy-4-methyl-5-nitrobenzene | Steric hindrance around the chloro group | May favor reactions at less hindered sites. | The methoxy group at C-1 may sterically hinder nucleophilic attack at C-2. |

Analogues with Different Halogens (e.g., fluoro, bromo, iodo) and their Comparative Chemistry

Replacing the chlorine atom in this compound with other halogens (fluorine, bromine, iodine) significantly alters the compound's properties and reactivity. In nucleophilic aromatic substitution reactions, the nature of the halogen as a leaving group is crucial. Generally, for SNAr reactions, the rate of reaction follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the more electronegative halogen's ability to withdraw electron density from the carbon atom being attacked.

The carbon-halogen bond strength also plays a role, with the C-F bond being the strongest and the C-I bond being the weakest. While in aliphatic nucleophilic substitution this would favor iodide as the best leaving group, in SNAr the breaking of the C-X bond is not the rate-determining step.

| Property | Fluoro Analogue | Chloro Analogue | Bromo Analogue | Iodo Analogue |

|---|---|---|---|---|

| Electronegativity of Halogen | Highest | High | Moderate | Lowest |

| C-X Bond Strength | Strongest | Strong | Weaker | Weakest |

| Reactivity in SNAr | Highest | High | Moderate | Lowest |

| Potential for Metal-Catalyzed Cross-Coupling | Low | Moderate | High | Highest |

The synthetic utility also varies. While the fluoro analogue is most reactive towards SNAr, the iodo and bromo analogues are excellent substrates for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

Systematic Investigations of Alkyl and Alkoxy Group Variations

Variations in the alkyl and alkoxy groups can fine-tune the electronic and steric properties of the molecule. Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl, tert-butyl) would primarily increase steric hindrance around the adjacent positions. This could influence the regioselectivity of further substitution reactions and potentially hinder the approach of nucleophiles.

Changing the methoxy group to a larger alkoxy group (e.g., ethoxy, isopropoxy) would have a similar steric effect. Electronically, all alkoxy groups are strong activators via resonance, but their inductive effects and steric bulk can differ slightly.

A systematic investigation would likely reveal trends in reactivity that correlate with the size and electronic nature of these groups. For example, increasing the steric bulk of the alkoxy group at the 2-position could decrease the rate of nucleophilic substitution at the 1-position due to steric hindrance.

| Variation | Substituent | Predicted Effect on Nucleophilic Aromatic Substitution at C-1 | Rationale |

|---|---|---|---|

| Alkyl Group at C-4 | -CH3 (Methyl) | Baseline | Reference compound |

| -CH(CH3)2 (Isopropyl) | Slight decrease | Minor increase in steric hindrance. | |

| -C(CH3)3 (tert-Butyl) | Moderate decrease | Significant steric hindrance near the reaction center. | |

| Alkoxy Group at C-2 | -OCH3 (Methoxy) | Baseline | Reference compound |

| -OCH2CH3 (Ethoxy) | Slight decrease | Increased steric hindrance adjacent to the chloro substituent. | |

| -OCH(CH3)2 (Isopropoxy) | Significant decrease | Substantial steric shielding of the C-1 position. |

Impact of Multiple Nitro Substituents on Chemical Properties

The introduction of additional nitro groups onto the aromatic ring would dramatically alter the chemical properties of the molecule. Nitro groups are powerful electron-withdrawing groups, and their cumulative effect would be to make the aromatic ring extremely electron-deficient. This would greatly enhance the reactivity towards nucleophilic aromatic substitution. libretexts.org

For example, a dinitro derivative, such as 1-chloro-2-methoxy-4-methyl-3,5-dinitrobenzene, would be highly activated towards SNAr. The two nitro groups would provide strong resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C-1.

Furthermore, polynitro aromatic compounds are known for their explosive properties. nih.gov The presence of multiple nitro groups in close proximity to oxidizable alkyl and methoxy groups would likely render the compound thermally unstable and potentially explosive. The explosive character arises from the intramolecular redox reaction where the nitro groups act as an internal oxidant for the carbon backbone of the molecule. libretexts.org

| Number of Nitro Groups | Effect on Reactivity towards NAS | Potential for Thermal Instability | Rationale |

|---|---|---|---|

| One | Activated | Low | The single nitro group activates the ring for NAS but is generally not sufficient to confer explosive properties. |

| Two | Highly Activated | Moderate to High | The strong cumulative electron-withdrawing effect makes the ring very susceptible to nucleophilic attack and increases the energy content of the molecule. |

| Three | Extremely Activated | Very High | Trinitroaromatic compounds are often powerful explosives due to the high degree of intramolecular oxidation potential. |

Advanced Research Perspectives and Future Directions

Integration of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene into Flow Chemistry Systems

The synthesis and transformation of nitroaromatic compounds often involve highly exothermic and potentially hazardous reactions, such as nitration or reduction. europa.eu Flow chemistry, or continuous-flow processing, offers a safer, more efficient, and scalable alternative to traditional batch methods for handling such energetic processes. europa.eumt.com The integration of this compound synthesis and derivatization into flow chemistry systems represents a significant future direction.

Key advantages of applying flow chemistry to this compound include:

Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, and superior heat transfer capabilities prevent the formation of hot spots that can lead to runaway reactions. europa.euewadirect.com

Improved Control and Reproducibility: Precise control over reaction parameters like temperature, pressure, residence time, and stoichiometry leads to higher yields and better product purity. mt.com

Scalability: Scaling up production is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than redesigning large-scale batch reactors. ewadirect.com

Access to Novel Reaction Conditions: Flow reactors can operate at higher temperatures and pressures than batch reactors, potentially enabling new reaction pathways and reducing reaction times. mt.com

Future research will likely focus on developing dedicated flow systems for both the nitration step to produce this compound and its subsequent reduction to the corresponding aniline (B41778), a crucial building block in many synthetic applications. acs.orgnumberanalytics.com

| Process Step | Parameter | Potential Range/Condition | Rationale & Citation |

|---|---|---|---|

| Nitration (Synthesis) | Reactor Type | Microreactor, Tube Reactor | Provides high surface-area-to-volume ratio for efficient heat dissipation during exothermic nitration. europa.eu |

| Temperature | 0 - 50 °C | Precise temperature control prevents over-nitration and side product formation. europa.eu | |

| Residence Time | Seconds to Minutes | Short residence times minimize degradation of sensitive functional groups. acs.org | |

| Nitro Reduction | Catalyst | Packed-bed reactor with Pd/C, Pt/C, or novel nanocatalysts | Allows for efficient heterogeneous catalysis and easy separation of catalyst from the product stream. acs.orgnumberanalytics.com |

| Hydrogen Source | H₂ gas, Et₃SiH | Continuous supply of reducing agent can be precisely controlled. acs.org | |

| Pressure | 1 - 10 bar | Moderate pressure can enhance reaction rates and solubility of H₂ gas. mt.com |

Exploration of Novel Reaction Catalysis for Functionalization

The functional groups on this compound—a chloro group, a methoxy (B1213986) group, and a nitro group—provide multiple handles for further chemical modification. Future research will explore novel catalytic systems to selectively transform this molecule into a variety of valuable derivatives.

Selective Hydrogenation: The reduction of the nitro group is a key transformation. numberanalytics.com While traditional catalysts like Palladium-on-carbon (Pd/C) are effective, research is moving towards developing catalysts with higher chemoselectivity. mdpi.comacs.org For instance, novel hybrid nano-structured catalysts (e.g., Pt/ZrO₂/ZSM-5) have shown superior performance in the selective hydrogenation of other chloronitrobenzene derivatives, a strategy that could be adapted for this molecule. rsc.org The goal is to reduce the nitro group without affecting the chloro substituent (hydrodechlorination), which is a common side reaction. mdpi.com

C–H Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. rsc.org The nitro group can act as a directing group to facilitate regioselective C–H activation at the ortho position. rsc.org Applying this methodology to this compound could enable the introduction of new functional groups, such as aryl or alkyl chains, directly onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. researchgate.net

Cross-Coupling Reactions: The chloro group on the aromatic ring is a suitable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). mdpi.com Future work could focus on developing more active and robust catalysts that can efficiently couple this substituted benzene with various partners, leading to complex molecular architectures.

Development of Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly driving synthetic strategy. For a compound like this compound, this involves minimizing waste, avoiding harsh reagents, and utilizing renewable resources.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. rsc.org Nitroreductase enzymes, for example, can catalyze the reduction of nitroaromatic compounds to arylamines under mild, aqueous conditions. researchgate.netnih.gov Research into engineering or discovering nitroreductases that are active and selective for this compound could provide a sustainable route to its corresponding aniline. chemrxiv.org Furthermore, enzymatic nitration strategies, though less developed, represent a long-term goal for the synthesis of nitroaromatics themselves, avoiding the use of corrosive mixed acids. acs.org

Greener Solvents and Reagents: A shift away from hazardous solvents and reagents is a key aspect of sustainable synthesis. Future routes may explore the use of safer solvents or even solvent-free conditions. For the reduction step, alternatives to metal hydrides, such as transfer hydrogenation using formic acid or photocatalytic methods with visible light, could significantly improve the environmental footprint of the process. rsc.orgresearchgate.net

| Method | Typical Reagents/Catalysts | Advantages | Challenges & Citation |

|---|---|---|---|

| Conventional Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Nickel | High conversion, well-established | High pressure/temperature, potential for hydrodechlorination, catalyst deactivation. numberanalytics.commdpi.com |

| Biocatalytic Reduction | Nitroreductase enzymes, NAD(P)H cofactor | High chemoselectivity, mild aqueous conditions, environmentally friendly | Limited substrate scope, enzyme stability, cofactor recycling can be costly. europa.euresearchgate.net |

| Photocatalytic Reduction | Eosin Y, TEOA, visible light | Uses light as an energy source, high chemoselectivity, mild conditions | Requires specific photocatalysts, scalability can be an issue. rsc.org |

| Transfer Hydrogenation | Formic acid, NaBH₄, Co-based nanocatalysts | Avoids use of high-pressure H₂, good functional group tolerance | Stoichiometric use of hydrogen donor, catalyst separation. researchgate.netmdpi.com |

Emerging Applications in Supramolecular Chemistry and Molecular Recognition

The electron-deficient nature of the nitroaromatic ring makes this compound an interesting candidate for applications in supramolecular chemistry. This field studies chemical systems composed of multiple molecules linked by non-covalent interactions.

Aromatic nitro compounds can form inclusion complexes with host molecules like cyclodextrins. instras.com The specific substitution pattern of this compound would influence its geometry and electronic properties, thus dictating its binding affinity and selectivity with different host molecules. Future research could explore its use as a guest molecule in host-guest systems for applications in:

Sensing: The binding of the molecule to a host (e.g., a cyclodextrin-modified electrode) could generate a detectable signal, allowing for the selective recognition of either the host or the guest. instras.com

Drug Delivery: Encapsulation within a biocompatible host could modulate the molecule's solubility and transport properties.

Materials Science: Incorporation into larger supramolecular assemblies, like metal-organic frameworks (MOFs) or polymers, could create materials with tailored electronic or optical properties.

Interdisciplinary Research Opportunities with Material Science and Chemical Biology

The unique combination of functional groups in this compound opens doors for its use in interdisciplinary research.

Material Science: Nitroaromatic compounds are precursors to a wide range of functional materials, including dyes, polymers, and energetic materials. nih.govnih.gov The aniline derivative of this compound could serve as a monomer for the synthesis of novel polyanilines or other conductive polymers. The presence of the chloro and methoxy groups could be used to tune the final properties of the material, such as solubility, conductivity, and processability.

Chemical Biology: Substituted anilines derived from nitroaromatics are core structures in many pharmaceuticals and bioactive molecules. researchgate.net The derivative of this compound could be explored as a scaffold in drug discovery programs. Furthermore, the nitro group itself can be a useful functional handle. For instance, it could be used to attach the molecule to other biomolecules or surfaces via "click" chemistry after reduction to an amine and subsequent derivatization. nih.gov Its potential as a bioreductive probe, where the nitro group is reduced under hypoxic conditions found in tumors, could also be an avenue for investigation.

Q & A

(Basic) What are the standard synthetic protocols for preparing 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene?

Answer:

Synthesis typically involves sequential functionalization of a benzene ring. A common approach is nitration of pre-substituted chlorobenzene derivatives. For example:

- Chlorination and methoxy introduction : Use thionyl chloride (SOCl₂) in benzene under reflux to form acyl chlorides, followed by methoxy group substitution .

- Nitration : Controlled nitration at position 5 is achieved using mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of methoxy (ortho/para-director) and methyl groups.

- Purification : Distillation or recrystallization from solvents like N-methyl-acetamide removes impurities. Characterization via mass spectrometry (e.g., m/z 335 [M+H]⁺ for analogous nitrobenzoyl chlorides) confirms structure .

(Basic) How is the substitution pattern confirmed in this compound?

Answer:

- IUPAC nomenclature rules : Prioritize substituents by seniority (nitro > chloro > methoxy > methyl). The numbering starts at the nitro group (position 5), with methoxy at position 2 and methyl at position 4 .

- Spectroscopic validation : 2D NMR (e.g., HMBC) correlates protons to adjacent carbons, resolving positional ambiguity. X-ray crystallography, as used for related benzohydrazides, provides definitive confirmation .

(Advanced) How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

Answer:

- Cross-validation : Combine multiple techniques (e.g., IR for functional groups, HRMS for exact mass). For example, MS data (m/z 332 [MH-H]⁺ in nitrobenzamide derivatives ) should align with NMR-derived molecular formulas.

- Isotopic labeling : Use ¹³C or ¹⁵N labeling to trace ambiguous peaks.

- Computational chemistry : DFT simulations predict NMR chemical shifts, aiding assignment .

(Advanced) What strategies optimize regioselectivity in electrophilic substitutions for derivatives?

Answer:

- Directing group manipulation : Methoxy groups direct electrophiles to ortho/para positions. Pre-installing electron-withdrawing groups (e.g., nitro) can block undesired sites.

- Reaction conditions : Lower temperatures favor kinetic control (meta products), while higher temperatures favor thermodynamic control (para products).

- In situ monitoring : Use TLC or inline UV-Vis spectroscopy to track reaction progress and adjust conditions dynamically .

(Basic) What safety precautions are essential when handling this compound?

Answer:

- Engineering controls : Use fume hoods with local exhaust to prevent vapor inhalation.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Safety showers/eye wash stations must be accessible.

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

(Advanced) How to minimize byproduct formation during amidation reactions involving this compound?

Answer:

- Reagent selection : Use coupling agents like EDCI/HOBt to enhance reaction efficiency.

- Byproduct analysis : LC-MS identifies intermediates (e.g., 4-amino derivatives with m/z 332 [MH-H]⁺ ).

- Optimized conditions : Adjust pH (e.g., ammonium hydroxide for deprotonation) and temperature to suppress side reactions. Kinetic studies under varying conditions (e.g., 50–80°C) refine yield .

(Basic) What analytical methods are recommended for purity assessment?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Thermal analysis : DSC identifies polymorphic forms (e.g., sharp melting endotherms near 116–118°C ).

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance) .

(Advanced) How to address discrepancies in reported melting points across studies?

Answer:

- Polymorphism screening : Recrystallize from solvents like ethanol or DMF to isolate stable forms.

- Impurity profiling : Use GC-MS to detect trace solvents or side products affecting melting behavior.

- Literature benchmarking : Compare data against high-purity standards (e.g., CRC Handbook ).

(Advanced) What computational tools predict reactivity in derivative synthesis?

Answer:

- DFT calculations : Gaussian or ORCA software models transition states to predict regioselectivity in nitration or halogenation.

- Molecular docking : For bioactive derivatives, AutoDock Vina evaluates binding affinity to target enzymes .

(Basic) How is stability under storage conditions evaluated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.